molecular formula C12H11NO2 B8775856 4-(Benzofuran-2-yl)pyrrolidin-2-one CAS No. 75292-87-4

4-(Benzofuran-2-yl)pyrrolidin-2-one

Cat. No.: B8775856
CAS No.: 75292-87-4
M. Wt: 201.22 g/mol
InChI Key: YGFLQOSJXHSGKZ-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-yl)pyrrolidin-2-one is a chemical compound that features a benzofuran moiety attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzofuran-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in industrial settings to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzofuran-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzofuran or pyrrolidinone rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-(Benzofuran-2-yl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzofuran-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzofuran moiety can engage in π-π stacking interactions, while the pyrrolidinone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidinone ring but lacks the benzofuran moiety.

    Benzofuran derivatives: Contain the benzofuran ring but differ in the attached functional groups.

Uniqueness: 4-(Benzofuran-2-yl)pyrrolidin-2-one is unique due to the combination of the benzofuran and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to compounds with only one of these rings .

Properties

CAS No.

75292-87-4

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C12H11NO2/c14-12-6-9(7-13-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,9H,6-7H2,(H,13,14)

InChI Key

YGFLQOSJXHSGKZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ester (IV) (81.5 g; 0.297 mole) obtained in b) is dissolved in 500 ml ethanol and hydrogenated at ordinary pressure at 55° C. in the presence of 10 g Raney Nickel. The hydrogen required for the reaction (14.8 l) is taken up within 7 hours. After filtration of the catalyst and evaporation of the ethanol, the oily residue is heated at 100° C. under the vacuum of a water pump, for 2 hours. On trituration with isopropyl ether, the product crystallizes. M.P. (inst.)=142° C. Weight: 47.9 g (80%).
Name
Ester
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Three

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